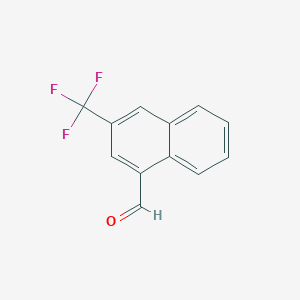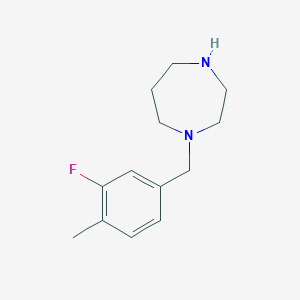
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H7F3O and a molecular weight of 224.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the metalation of 2-(trifluoromethyl)naphthalene using organometallic reagents such as tert-butyllithium in the presence of potassium tert-butoxide . This is followed by the reaction with carbon dioxide to form the corresponding carboxylic acid, which is then converted to the aldehyde.
Industrial Production Methods
Industrial production methods for 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-4-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is largely dependent on its chemical structure. The trifluoromethyl group is known to influence the electronic properties of the naphthalene ring, making it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group can also participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are crucial in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)naphthalene-4-carbonyl chloride: Similar structure but with a carbonyl chloride group instead of an aldehyde group.
1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde: Similar naphthalene structure but with a chloro group and a different substitution pattern.
Uniqueness
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications, particularly in the development of molecules with specific electronic and steric characteristics.
Propiedades
Fórmula molecular |
C12H7F3O |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-7H |
Clave InChI |
DSLYKVOUMWQMKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)



![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
